molecular formula C25H31N3O3 B2838261 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899728-05-3

2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol

Cat. No.: B2838261
CAS No.: 899728-05-3
M. Wt: 421.541
InChI Key: CVLBIXVJPDBDFO-UHFFFAOYSA-N
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Description

2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a spirocyclic heterocyclic compound featuring a fused pyrazolo-oxazine core linked to a piperidine ring. The molecule contains key substituents:

  • A 7-methoxy group on the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold.
  • An isopropyl group on the spiro-linked piperidine ring.
  • A 4-methylphenol moiety at the 2-position.

Spirocyclic systems, including pyrazolo-oxazines, are of significant interest in medicinal chemistry due to their ability to interact with biological targets, such as enzymes or receptors, with high specificity .

Properties

IUPAC Name

2-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-16(2)27-12-10-25(11-13-27)28-21(18-6-5-7-23(30-4)24(18)31-25)15-20(26-28)19-14-17(3)8-9-22(19)29/h5-9,14,16,21,29H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBIXVJPDBDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Halogenated aryl groups (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) are associated with antimicrobial properties, likely due to enhanced electrophilicity and membrane interaction. Methoxy groups (as in the target compound and ) improve metabolic stability by reducing oxidative degradation . Phenol moieties (e.g., 4-methylphenol in the target compound) may confer antioxidant activity or serve as hydrogen-bond donors for target binding .

The isopropyl group on the piperidine ring in the target compound may introduce steric hindrance, altering binding kinetics relative to unsubstituted spiro rings .

Synthetic Accessibility: Microwave-assisted synthesis (used for spiro-indolinones in ) improves yields (~70–85%) compared to conventional methods (~50–60%). This methodology could be adapted for the target compound to optimize efficiency.

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical Properties

Property Target Compound 2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydro Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one
Molecular Weight ~450–470 g/mol* ~380 g/mol ~320–350 g/mol
LogP (Predicted) 3.5–4.0 3.8 2.5–3.0
Hydrogen Bond Donors 1 (phenolic -OH) 0 0–1
Rotatable Bonds 4 3 2

*Estimated based on structural analogues in .

Discussion:

  • The target compound’s higher LogP (3.5–4.0) compared to benzoxazin-5(5H)-ones (2.5–3.0) suggests superior membrane permeability, critical for CNS-targeted therapeutics.
  • The presence of a phenolic -OH (hydrogen bond donor) may improve solubility in polar solvents relative to non-phenolic analogues (e.g., ).

Q & A

Q. What are the key synthetic challenges in preparing 2-(1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including spirocyclization and functional group incorporation. Key challenges include controlling stereochemistry and minimizing side reactions. Methodological solutions:

  • Use catalysts like triethylamine to stabilize intermediates during cyclization .
  • Optimize solvent polarity (e.g., ethanol or DMF) to enhance reaction rates and yields .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of this spiro compound?

Structural validation requires orthogonal techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to assign protons and carbons in the spiro core and substituents .
  • X-ray crystallography to resolve bond angles and confirm spirojunction geometry .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

Q. What preliminary assays are recommended to assess the compound's biological activity?

Initial screening should focus on target-agnostic assays:

  • Enzyme inhibition profiling (e.g., kinase or phosphodiesterase panels) due to the compound's heterocyclic motifs .
  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • In silico docking to predict binding affinity for receptors like GPCRs or nuclear hormone receptors .

Advanced Research Questions

Q. How can reaction yields be improved for the spirocyclization step, and what factors influence regioselectivity?

Yield optimization strategies:

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Temperature gradients : Use controlled heating (80–120°C) to suppress byproduct formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of oxazine intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Contradictions often arise from solvation effects or conformational flexibility. Mitigation steps:

  • Molecular dynamics simulations to account for solvent interactions and protein flexibility .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate docking results .
  • Metabolite profiling (LC-MS) to rule off-target effects from degradation products .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

SAR optimization requires systematic substituent variation:

  • Substituent libraries : Synthesize analogs with modified isopropyl, methoxy, or methylphenol groups .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity .
  • Bioisosteric replacement : Replace the pyrazolo-oxazine core with thiazole or imidazole to probe electronic effects .

Table 1 : Example SAR Trends in Analogous Spiro Compounds

Substituent ModificationObserved Effect on ActivityReference
Methoxy → Ethoxy↑ Lipophilicity, ↓ solubility
Isopropyl → Cyclopropyl↑ Metabolic stability
Methylphenol → Fluorophenol↑ Target binding affinity

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Preclinical models must balance translatability and ethical considerations:

  • Rodent models : Assess oral bioavailability and hepatic clearance via LC-MS plasma profiling .
  • Zebrafish embryos : High-throughput screening for acute toxicity and developmental effects .
  • Tissue-specific microdialysis : Measure blood-brain barrier penetration for neuroactive candidates .

Methodological Notes

  • Data Reproducibility : Cross-validate synthetic protocols using independent labs and batch-to-batch NMR comparisons .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .

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